molecular formula C20H44Sn B079707 Stannane, diethyl-, di(n-octyl)- CAS No. 14775-13-4

Stannane, diethyl-, di(n-octyl)-

Cat. No.: B079707
CAS No.: 14775-13-4
M. Wt: 403.3 g/mol
InChI Key: MNJUXQIYWVMUHY-UHFFFAOYSA-N
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Description

Stannane, diethyl-, di(n-octyl)-: is an organotin compound, which means it contains tin atoms bonded to organic groups. Organotin compounds are widely studied due to their diverse applications in industry and research. Stannane, diethyl-, di(n-octyl)- is particularly interesting because of its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stannane, diethyl-, di(n-octyl)- typically involves the reaction of diethylstannane with n-octyl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of stannane, diethyl-, di(n-octyl)- involves large-scale reactions using similar methods as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Stannane, diethyl-, di(n-octyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.

    Reduction: It can be reduced to form lower oxidation state organotin compounds.

    Substitution: The organic groups attached to the tin atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Organotin oxides and hydroxides.

    Reduction: Lower oxidation state organotin compounds.

    Substitution: New organotin compounds with different organic groups.

Scientific Research Applications

Chemistry: Stannane, diethyl-, di(n-octyl)- is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also studied for its catalytic properties in various chemical reactions.

Biology and Medicine: Organotin compounds, including stannane, diethyl-, di(n-octyl)-, are investigated for their potential biological activities. They have shown promise as antifungal, antibacterial, and anticancer agents.

Industry: In industry, stannane, diethyl-, di(n-octyl)- is used in the production of polymers, coatings, and as a stabilizer in plastics. Its unique properties make it valuable in enhancing the performance and durability of materials.

Mechanism of Action

The mechanism by which stannane, diethyl-, di(n-octyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with different functional groups, influencing the reactivity and stability of the compound. The pathways involved include coordination with ligands and participation in redox reactions.

Comparison with Similar Compounds

  • Stannane, diethyl-, di(n-butyl)-
  • Stannane, diethyl-, di(n-hexyl)-
  • Stannane, diethyl-, di(n-decyl)-

Comparison: Stannane, diethyl-, di(n-octyl)- is unique due to its specific organic groups attached to the tin atom. Compared to its analogs with different alkyl chains, it exhibits distinct physical and chemical properties, such as solubility and reactivity. These differences make it suitable for specific applications where other compounds may not perform as effectively.

Biological Activity

Stannane, diethyl-, di(n-octyl)- is an organotin compound that has garnered attention in various fields, particularly in organic synthesis and biological research. This article delves into its biological activity, focusing on its potential applications and toxicity, supported by data tables and relevant case studies.

Chemical Structure and Properties

Stannane, diethyl-, di(n-octyl)- has the molecular formula C18H38SnC_{18}H_{38}Sn and features a tin atom bonded to two ethyl groups and two n-octyl groups. Its chemical structure allows for unique interactions with biological systems, influencing its activity as a reagent in organic synthesis and its potential biological effects.

Biological Activity

Antifungal and Antibacterial Properties

Organotin compounds, including stannane, diethyl-, di(n-octyl)-, have been investigated for their antifungal and antibacterial properties. Studies indicate that these compounds can disrupt cellular membranes of fungi and bacteria, leading to cell death. For instance, organotin compounds have shown efficacy against various fungal strains, suggesting their potential use in agricultural applications as antifungal agents .

Anticancer Activity

Research has demonstrated that stannane, diethyl-, di(n-octyl)- exhibits anticancer properties. In vitro studies have assessed its antiproliferative effects on cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer). The results indicated that certain organotin derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest at the G2/M phase .

The biological activity of stannane, diethyl-, di(n-octyl)- is attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the n-octyl groups facilitates insertion into lipid bilayers, causing membrane destabilization.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that organotin compounds can induce oxidative stress within cells, leading to damage that triggers apoptosis.
  • Enzyme Inhibition : Organotin compounds may inhibit key enzymes involved in cellular metabolism or signaling pathways relevant to cancer progression .

Toxicity and Safety Concerns

Despite their potential therapeutic applications, organotin compounds are associated with significant toxicity. The following table summarizes findings related to the toxicity of stannane, diethyl-, di(n-octyl)- and similar organotin compounds:

CompoundToxicity LevelKey Findings
Stannane, diethyl-, di(n-octyl)-ModerateInduces apoptosis in cancer cells; potential for membrane disruption
Dibutyltin dichlorideHighAssociated with reproductive toxicity and immunotoxicity
DimethyltinLowLimited genotoxic effects; no significant carcinogenicity observed

Studies have shown that repeated exposure to organotin compounds may lead to systemic health effects such as reproductive toxicity and neurotoxicity . For example, dibutyltin compounds exhibited significant adverse effects on fertility in animal studies.

Case Studies

  • Anticancer Efficacy : A study investigating the antiproliferative effects of various organotin compounds found that stannane derivatives significantly reduced cell viability in human cancer cell lines compared to controls. The IC50 values indicated a promising therapeutic index for further development .
  • Toxicological Assessment : An evaluation of dibutyltin compounds highlighted their reproductive toxicity, which raises concerns about the safety of using similar organotin compounds in therapeutic settings. The study emphasized the need for thorough risk assessments before clinical applications .

Properties

IUPAC Name

diethyl(dioctyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H17.2C2H5.Sn/c2*1-3-5-7-8-6-4-2;2*1-2;/h2*1,3-8H2,2H3;2*1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJUXQIYWVMUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](CC)(CC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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